5-bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound recognized for its multifaceted applications in various fields of scientific research. This compound is notable for its structural intricacies, featuring a bromo and chloro substituent on a benzamide scaffold, coupled with a cyclopropyl and trifluoromethyl substituted pyrazole moiety. Its unique structure confers significant reactivity and functional potential in chemical syntheses and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps:
Formation of the pyrazole ring: : This may be achieved through cyclization reactions involving suitable precursors like hydrazines and β-diketones under controlled conditions.
Substitution on the benzamide:
Linking the two moieties: : The final step involves coupling the pyrazole and benzamide fragments through a condensation reaction, often facilitated by catalysts or specific reagents to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the preparation of this compound may involve automated processes for each step, with a focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and scalability. Flow chemistry techniques might also be employed to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, thanks to its halogen substituents.
Oxidation and Reduction: : Specific functional groups within the compound may be targeted for oxidation or reduction to yield derivatives with varying chemical and biological properties.
Condensation Reactions: : The benzamide moiety may participate in further condensation reactions, expanding its utility in synthesizing more complex structures.
Common Reagents and Conditions
Substitution Reactions: : Reagents such as Grignard reagents or organolithium compounds can be employed.
Oxidation/Reduction: : Common oxidizing agents like potassium permanganate, or reducing agents like sodium borohydride, can be used.
Condensation Reactions: : Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium methoxide) are often utilized.
Major Products: : These reactions typically yield a range of derivatives, each with potentially unique properties suitable for various applications in material science, medicinal chemistry, and more.
Scientific Research Applications
Chemistry: : As an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: : Its structural attributes make it a candidate for studying enzyme interactions and receptor binding in biochemical assays.
Medicine: : Potential pharmacological applications, including as a lead compound in drug discovery for targeting specific biological pathways.
Industry: : Used in the development of advanced materials with tailored properties for specific industrial applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : These may include enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: : The exact pathways can vary, but often involve modulation of biochemical processes such as signal transduction, enzymatic activity, or gene expression.
Comparison with Similar Compounds
When compared to other similar compounds, 5-bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide stands out due to:
Unique Structure: : The combination of a pyrazole ring with bromo and chloro substituents on a benzamide framework is relatively uncommon.
Functional Versatility: : Its ability to undergo a wide range of chemical reactions makes it highly valuable in synthetic chemistry.
Similar Compounds
N-{2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide: : Lacks the bromo and chloro substituents but shares the pyrazole-benzamide framework.
2-Chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide: : Similar but lacks the bromo substituent.
5-Bromo-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide: : Similar but lacks the chloro substituent.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClF3N3O/c17-10-3-4-12(18)11(7-10)15(25)22-5-6-24-13(9-1-2-9)8-14(23-24)16(19,20)21/h3-4,7-9H,1-2,5-6H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMOMMMMQBVFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.